![molecular formula C12H11ClOS B7869828 3-Chlorophenyl-(5-methyl-2-thienyl)methanol](/img/structure/B7869828.png)
3-Chlorophenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
3-Chlorophenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a chlorophenyl group and a thienyl group connected via a methanol moiety. This compound is of interest due to its unique structural properties, which combine elements of both aromatic and heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 5-methyl-2-thiophenemethanol under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The process may involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is 3-chlorophenyl-(5-methyl-2-thienyl)ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-Chlorophenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl-(2-thienyl)methanol
- 3-Chlorophenyl-(5-methyl-2-furyl)methanol
- 3-Bromophenyl-(5-methyl-2-thienyl)methanol
Uniqueness
3-Chlorophenyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both a chlorophenyl group and a methyl-substituted thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIVFPBLOEIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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